molecular formula C22H29N5O3 B12176681 N-(1-benzylpiperidin-4-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(1-benzylpiperidin-4-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B12176681
M. Wt: 411.5 g/mol
InChI Key: SXVKGLGVTCFPAG-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide: is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring conjugated to a benzyl group and a morpholine ring attached to a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Pyridazinone Moiety: The pyridazinone ring is synthesized separately through a series of reactions involving hydrazine and appropriate ketones.

    Morpholine Substitution: The morpholine ring is introduced via a substitution reaction.

    Coupling Reaction: Finally, the benzylpiperidine and the morpholinylpyridazinone are coupled together using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the pyridazinone moiety.

    Substitution: The benzyl group and morpholine ring can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated compounds and bases like sodium hydroxide or potassium carbonate are typically used.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the pyridazinone moiety.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Research: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules.

Mechanism of Action

The exact mechanism of action of N-(1-benzylpiperidin-4-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is not well-documented. it is likely to interact with specific molecular targets such as receptors or enzymes, modulating their activity. This interaction could involve binding to the active site of the target molecule, thereby inhibiting or activating its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzylpiperidin-4-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to the presence of both a morpholine ring and a pyridazinone moiety, which are not commonly found together in similar compounds. This unique structure may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C22H29N5O3

Molecular Weight

411.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C22H29N5O3/c28-21(17-27-22(29)7-6-20(24-27)26-12-14-30-15-13-26)23-19-8-10-25(11-9-19)16-18-4-2-1-3-5-18/h1-7,19H,8-17H2,(H,23,28)

InChI Key

SXVKGLGVTCFPAG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CN2C(=O)C=CC(=N2)N3CCOCC3)CC4=CC=CC=C4

Origin of Product

United States

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